molecular formula C15H16BrNO3 B3001450 4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol CAS No. 329777-33-5

4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol

Cat. No.: B3001450
CAS No.: 329777-33-5
M. Wt: 338.201
InChI Key: YMOUERFODBEGRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol typically involves the bromination of 2,4-dimethoxyphenylamine followed by a coupling reaction with a phenolic compound. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and other reactive chemicals involved .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce de-brominated phenols .

Scientific Research Applications

4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

    Medicine: Research into potential therapeutic applications, including its effects on specific biological pathways.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol is unique due to its specific combination of bromine and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .

Properties

IUPAC Name

4-bromo-2-[(2,4-dimethoxyanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3/c1-19-12-4-5-13(15(8-12)20-2)17-9-10-7-11(16)3-6-14(10)18/h3-8,17-18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOUERFODBEGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCC2=C(C=CC(=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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